3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine
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Overview
Description
3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
3-{2-Methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-{3-Iodo-2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol: This compound has similar structural features but includes an iodine atom, which may alter its reactivity and applications.
3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides: These derivatives are known for their selective inhibition of discoidin domain receptor 1 (DDR1), a target in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the resulting photophysical and biological properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N4/c1-8-5-10-12-6-9(3-2-4-11)7-14(10)13-8/h5-7H,2-4,11H2,1H3 |
InChI Key |
CBPLXPAFFFWVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCN |
Origin of Product |
United States |
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